molecular formula C9H10ClNO2 B11824145 2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride

2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride

Cat. No.: B11824145
M. Wt: 199.63 g/mol
InChI Key: CYLFFUCIFDWCSU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-6H,1H3,(H,11,12);1H

InChI Key

CYLFFUCIFDWCSU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=NC=C1)C(=O)O.Cl

Origin of Product

United States

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